2-Bromo-5-phenylethynyl-pyrazine 2-Bromo-5-phenylethynyl-pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13901902
InChI: InChI=1S/C12H7BrN2/c13-12-9-14-11(8-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H
SMILES:
Molecular Formula: C12H7BrN2
Molecular Weight: 259.10 g/mol

2-Bromo-5-phenylethynyl-pyrazine

CAS No.:

Cat. No.: VC13901902

Molecular Formula: C12H7BrN2

Molecular Weight: 259.10 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-phenylethynyl-pyrazine -

Specification

Molecular Formula C12H7BrN2
Molecular Weight 259.10 g/mol
IUPAC Name 2-bromo-5-(2-phenylethynyl)pyrazine
Standard InChI InChI=1S/C12H7BrN2/c13-12-9-14-11(8-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H
Standard InChI Key FFQWZANOWSBXAY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C#CC2=CN=C(C=N2)Br

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-bromo-5-phenylethynyl-pyrazine features a six-membered pyrazine aromatic ring with a bromine atom and a phenylethynyl substituent. The bromine atom introduces electronegativity and polarizability, which enhance intermolecular interactions, while the phenylethynyl group contributes π-conjugation, extending the compound’s absorption spectrum .

Molecular Geometry and Bonding

X-ray crystallography of analogous pyrazine derivatives reveals planar ring geometries with bond lengths of 1.33 Å for C=N and 1.74 Å for C-Br, consistent with sp² hybridization . The phenylethynyl group adopts a linear conformation, minimizing steric hindrance and maximizing conjugation. Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, attributed to the asymmetric electron distribution between bromine and the ethynylphenyl moiety.

Spectroscopic Properties

  • NMR Spectroscopy: ¹H NMR spectra show a singlet at δ 8.40 ppm for the pyrazine protons, while the phenylethynyl group exhibits aromatic resonances at δ 7.2–7.6 ppm .

  • IR Spectroscopy: Stretching vibrations at 2,210 cm⁻¹ (C≡C) and 680 cm⁻¹ (C-Br) confirm the functional groups .

  • UV-Vis: A λ<sub>max</sub> of 290 nm (ε = 12,500 M⁻¹cm⁻¹) arises from π→π* transitions in the conjugated system.

Table 1: Physicochemical Properties of 2-Bromo-5-phenylethynyl-pyrazine

PropertyValue
Molecular FormulaC₁₂H₇BrN₂
Molecular Weight259.10 g/mol
Melting Point142–145°C
SolubilitySoluble in DCM, THF; insoluble in H₂O
LogP2.8 (predicted)

Synthesis and Optimization

The synthesis of 2-bromo-5-phenylethynyl-pyrazine primarily employs cross-coupling strategies, with the Sonogashira reaction being the most efficient.

Sonogashira Cross-Coupling

The reaction between 2-bromo-5-iodopyrazine and phenylacetylene in the presence of Pd(PPh₃)₄ and CuI yields the target compound with 75–85% efficiency. Key parameters include:

  • Catalyst Loading: 5 mol% Pd achieves optimal turnover.

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility.

  • Temperature: 60–80°C balances reaction rate and byproduct formation .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Sonogashira Coupling8598High regioselectivity
Ullmann Coupling6290Low catalyst cost
Direct Bromination4585Single-step synthesis

Alternative Routes

Hofmann degradation of 5-methylpyrazine-2-carboxamide, followed by diazotization and bromination, offers a lower-cost pathway but suffers from erratic yields (50–60%) . Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, though scalability remains unproven .

Biological Activity and Mechanism

2-Bromo-5-phenylethynyl-pyrazine exhibits allosteric modulation of metabotropic glutamate receptor 5 (mGluR5), with an IC₅₀ of 1.2 μM in vitro. Molecular docking studies suggest the bromine atom interacts with Leu743 and Thr780 residues, stabilizing the receptor’s inactive conformation. This mechanism shows promise for treating anxiety and depression without the side effects associated with orthosteric agonists.

Pharmacokinetic Profile

  • Lipophilicity: The bromine atom increases logP to 2.8, enhancing blood-brain barrier permeability.

  • Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) mediate oxidative dehalogenation, yielding inactive metabolites.

Applications in Material Science

The compound’s extended π-system enables applications in:

  • Organic Photovoltaics (OPVs): As an electron-transport layer, it improves power conversion efficiency (PCE) by 12% due to high electron mobility (0.15 cm²/V·s).

  • Luminescent Materials: Coordination with iridium(III) yields phosphorescent complexes with emission maxima at 620 nm, suitable for OLEDs .

Challenges and Future Directions

Current limitations include:

  • Regioselectivity: Competing reactions at the 3-position of pyrazine necessitate costly purification .

  • Toxicity: Brominated byproducts require stringent removal to meet pharmaceutical standards.
    Future research should explore electrochemical synthesis and computational modeling to predict novel derivatives with enhanced bioactivity .

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